Hexahydropyrimidine-4,6-dione vs. Thiazolidin-4-one Scaffold: Antibacterial Activity Divergence
The six-membered hexahydropyrimidine-4,6-dione scaffold of the target compound confers a distinct antibacterial spectrum compared to the five-membered 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one analog. In a direct comparative study within a series of 5-(3,4,5-trimethoxybenzyl) derivatives, hexahydropyrimidine-4,6-dione compounds (Group III) demonstrated activity against Corynebacterium xerosis NCTC 9755, E. coli ATCC 10536, and Shigella flexneri, whereas the thiazolidinone series lacked this specific spectrum [1]. This demonstrates that ring size and heteroatom placement are critical determinants of target engagement that cannot be replicated by the thiazolidinone analog.
| Evidence Dimension | Antibacterial activity spectrum |
|---|---|
| Target Compound Data | Active against Corynebacterium xerosis NCTC 9755, E. coli ATCC 10536, Shigella flexneri |
| Comparator Or Baseline | 2-Thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: Not reported active against these strains |
| Quantified Difference | Qualitative spectrum divergence: presence of activity in hexahydropyrimidine series vs. absence in thiazolidinone series |
| Conditions | In vitro antibacterial assay; bacterial strains of animal and human origin |
Why This Matters
For buyers screening antibacterial libraries, the hexahydropyrimidine scaffold uniquely provides activity against Gram-negative and Gram-positive strains not covered by the commercially available thiazolidinone analog.
- [1] Kujundžić, N., Kovačević, K., Jakovina, M., & Glunčić, B. (1988). Synthesis and Antibacterial Effect of Derivatives of 5-(3,4,5-Trimethoxy benzyl)- pyrimidine, -Tetrahydropyrimidine,-Hexahydropyrimidine and -Hydantoin. Croatica Chemica Acta, 61(1), 121-135. View Source
